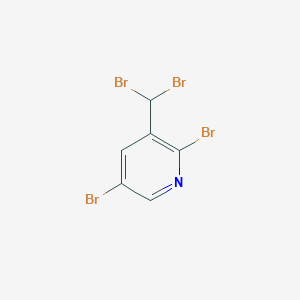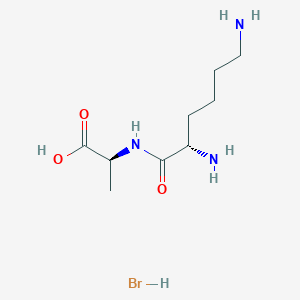
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate (CAT) is a cyclic peptide that has been widely used in scientific research as a tool to study the structure and function of proteins and other biological molecules. CAT is a small molecule that can bind to proteins and other molecules, allowing researchers to probe the structure and function of these molecules. CAT is also used in laboratory experiments to study the biochemical and physiological effects of proteins and other molecules.
Aplicaciones Científicas De Investigación
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used in a wide range of scientific research applications. It is used in studies of protein structure and function, as it can bind to proteins and other molecules and allow researchers to probe their structure and function. This compound has also been used to study the biochemical and physiological effects of proteins and other molecules. In addition, this compound has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.
Mecanismo De Acción
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate binds to proteins and other molecules through a process called covalent bonding. Covalent bonding occurs when two molecules share electrons, forming a strong bond between them. In the case of this compound, the molecule binds to proteins and other molecules through a covalent bond between the aminomethylbenzoyl group and the protein or other molecule.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of proteins and other molecules. Studies have shown that this compound can modulate the activity of proteins, as well as alter their structure and function. This compound has also been shown to affect the expression of genes and the activity of enzymes. In addition, this compound has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and purify. It is also relatively stable, allowing it to be stored for long periods of time. In addition, it can bind to proteins and other molecules, allowing researchers to study their structure and function. However, this compound also has some limitations. It is a relatively small molecule, so it may not be able to bind to larger proteins or molecules. In addition, it is not very selective, so it may bind to molecules other than the target protein or molecule.
Direcciones Futuras
There are several potential future directions for Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate. One potential direction is to use this compound to study the effects of drugs on proteins and other molecules. Another potential direction is to use this compound to study the effects of environmental toxins on proteins and other molecules. In addition, this compound could be used to study the effects of mutations on proteins and other molecules. Finally, this compound could be used to study the effects of post-translational modifications on proteins and other molecules.
Métodos De Síntesis
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of synthesizing peptides on a solid support, such as a resin. In SPPS, the peptide is synthesized from the C-terminal to the N-terminal, with each amino acid being added one at a time. The peptide is then cleaved from the solid support and purified. This compound is synthesized from the amino acids alanine, arginine, glycine, and aspartic acid, in the order given.
Propiedades
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2HF3O2/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12;3-2(4,5)1(6)7/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26);(H,6,7)/t12-,15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHZAYVQFFMKM-VMESOOAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)


![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)






